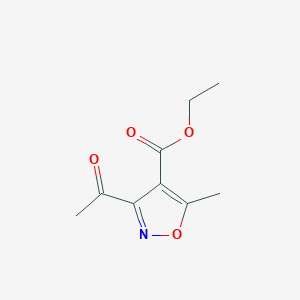

Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound with the linear formula C9H11NO4 . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .Molecular Structure Analysis

The molecular formula of this compound is C9H11NO4 . The average mass is 197.188 Da and the monoisotopic mass is 197.068802 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .科学的研究の応用

- Antimicrobial Activity : Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate derivatives have shown promising antimicrobial properties. Researchers explore their potential as novel antibiotics or antifungal agents .

- Anti-Inflammatory Effects : Investigations into the anti-inflammatory activity of these compounds could lead to the development of new drugs for inflammatory disorders .

- Synthetic Methods : Researchers study novel synthetic routes to prepare oxazole derivatives, including this compound. These methods contribute to the toolbox of organic chemists .

- Alkaloid Synthesis : this compound serves as a building block for constructing indole-containing alkaloids. Indoles are essential heterocyclic systems found in natural products and drugs. Investigating their synthesis pathways enhances our understanding of alkaloid biosynthesis .

- Cancer Research : Researchers explore the potential of oxazole derivatives in cancer therapy. This compound analogs may exhibit cytotoxic effects against cancer cells .

- Antioxidant Properties : Investigations into the antioxidant activity of these compounds contribute to understanding their impact on oxidative stress-related diseases .

- Functional Materials : this compound derivatives could find applications in designing functional materials, such as sensors or catalysts, due to their unique structural features .

- Plant Hormones : Indole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Investigating related compounds like this compound may reveal insights into plant growth regulation .

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry

Natural Product Chemistry

Pharmacology and Bioactivity

Materials Science

Agrochemicals and Plant Growth Regulators

Safety and Hazards

The safety data sheet for Ethyl oxazole-5-carboxylate, a related compound, suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

将来の方向性

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, Ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate, as a heterocyclic compound, may have potential applications in this area.

特性

IUPAC Name |

ethyl 3-acetyl-5-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)7-6(3)14-10-8(7)5(2)11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUPXZSYNBYTAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)

![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)

![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)